![molecular formula C19H17FN4S B2419286 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-17-9](/img/structure/B2419286.png)
3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a triazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research has highlighted the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, for their antimicrobial and antioxidant properties. For instance, Bayrak et al. (2009) and Baytas et al. (2012) synthesized new triazole compounds starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, with some compounds showing good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009); (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Anticancer Potential
Research into benzothiazole acylhydrazones and triazole derivatives has explored their anticancer activity. Osmaniye et al. (2018) synthesized new benzothiazole derivatives and investigated their probable anticancer activity, revealing that some compounds exhibited significant anticancer potential (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Molecular Interactions and Synthesis Techniques
Ahmed et al. (2020) reported on the synthesis of triazole derivatives that include an α-ketoester functionality, analyzing the nucleophilic/electrophilic nature of groups affected by substituents, which influences the interaction energy of the C⋯O tetrel bond (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Other Biological Activities
The synthesis of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides demonstrated potential as novel antiallergic compounds, with some being significantly more potent than established antiallergic drugs (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
properties
IUPAC Name |
3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBBAEKQWMDUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole |
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